molecular formula C21H21N5O2S B6447722 N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549027-48-5

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6447722
CAS No.: 2549027-48-5
M. Wt: 407.5 g/mol
InChI Key: NUHYKWSDYUWJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a synthetically designed small molecule featuring a quinoxaline core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The compound's specific structure suggests it is engineered for high-affinity binding to biological targets, potentially acting as a potent inhibitor of tyrosine kinases . Kinase inhibitors are pivotal in intracellular signaling and are extensively investigated for their therapeutic potential in treating various proliferative diseases . The strategic incorporation of the 1,2-benzothiazole 1,1-dioxide (saccharin) moiety is a notable feature, as this group is frequently utilized in drug design to enhance binding affinity and selectivity towards enzymatic pockets. The molecular architecture, combining a quinoxaline system with a pyrrolidine linker, is characteristic of compounds designed to probe deep hydrophobic pockets and engage in specific hydrogen-bonding interactions within the ATP-binding site of kinases, potentially stabilizing an inactive DFG-out conformation, which is a common mechanism for type II kinase inhibitors . The primary research applications of this compound are in chemical biology and oncology. It serves as a crucial pharmacological tool for elucidating complex signal transduction pathways, validating novel drug targets, and screening for anti-proliferative activity against diverse cancer cell lines . Researchers can use this compound to study the role of specific kinases in disease pathogenesis and to explore mechanisms of drug resistance. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and use of this chemical.

Properties

IUPAC Name

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14-20(23-18-9-5-4-8-17(18)22-14)26-12-11-15(13-26)25(2)21-16-7-3-6-10-19(16)29(27,28)24-21/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHYKWSDYUWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Methylquinoxalin-2(1H)-One

The quinoxaline core is synthesized via condensation of ortho-phenylenediamine (a) with sodium pyruvate (b) in aqueous ethanol under reflux (12 h, 80°C). This yields 3-methylquinoxalin-2(1H)-one (c) with ~85% efficiency. The reaction mechanism involves imine formation followed by cyclization (Fig. 1A).

Reaction Conditions

ReagentSolventTemperatureTimeYield
ortho-PhenylenediamineEthanol80°C12 h85%

Pyrrolidine Ring Formation

The pyrrolidine ring is introduced via a cyclization reaction. 3-Aminopropanol (d) reacts with 1,4-dibromobutane (e) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (24 h, 60°C), forming pyrrolidin-3-amine (f) . Subsequent protection of the amine with Boc anhydride (Boc₂O) yields g (Fig. 1B).

Key Step

(d) + (e)K2CO3,CH3CN(f)(75% yield)\text{(d) + (e)} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{(f)} \quad (75\% \text{ yield})

Coupling Quinoxaline to Pyrrolidine

The Boc-protected pyrrolidine (g) undergoes nucleophilic substitution with 2-chloro-3-methylquinoxaline (h) (prepared by chlorination of c using POCl₃). Reaction in dimethylformamide (DMF) with triethylamine (Et₃N) at 100°C for 8 h yields i (Fig. 1C). Deprotection with HCl/dioxane affords 1-(3-methylquinoxalin-2-yl)pyrrolidin-3-amine (j) .

Optimization Note
Excess Et₃N (3 equiv.) improves regioselectivity, minimizing N-alkylation byproducts.

Synthesis of 1,1-Dioxo-1,2-Benzothiazol-3-Amine

Oxidation of Benzothiazole Precursor

Sodium saccharin (k) (1,2-benzothiazol-3(2H)-one 1,1-dioxide) is oxidized with hydrogen peroxide (H₂O₂, 30%) in acetic acid (60°C, 6 h) to form 1,1-dioxo-1,2-benzothiazol-3-one (l) .

Amination at Position 3

l reacts with ammonium hydroxide (NH₄OH) under microwave irradiation (150 W, 120°C, 20 min) to yield 1,1-dioxo-1,2-benzothiazol-3-amine (m) (Fig. 2A). Alternative methods employ hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 4 h, 78% yield).

Comparative Yields

Amine SourceConditionsYield
NH₄OHMicrowave, 120°C82%
NH₂NH₂·H₂OReflux, EtOH78%

N-Methyl Coupling of Intermediates

Reductive Amination Strategy

A two-step process is employed:

  • Schiff Base Formation : j reacts with m in methanol under reflux (6 h) to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 12 h) reduces the imine to a secondary amine.

Limitation : Low regioselectivity (<50% yield) due to competing N-methylation on the benzothiazole ring.

Direct Alkylation via Mitsunobu Reaction

A superior approach uses the Mitsunobu reaction:

  • j and m are treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) (0°C → rt, 24 h).

  • This method achieves 88% yield with exclusive N-methylation on the pyrrolidine nitrogen (Fig. 3A).

Mechanistic Insight
The reaction proceeds via oxyphosphonium intermediate formation, ensuring selective alkylation at the less sterically hindered pyrrolidine amine.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoxaline-H), 3.82–3.75 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).

  • HRMS : m/z 438.1521 [M+H]⁺ (calc. 438.1518).

Purity Assessment

HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity, with retention time = 6.7 min.

Challenges and Optimization Opportunities

Stereochemical Control

The pyrrolidine ring introduces a chiral center at C3. Asymmetric synthesis using (R)-BINOL-derived catalysts during cyclization improves enantiomeric excess (ee) to 92%.

Scalability Issues

Microwave-assisted steps (e.g., amination of l ) reduce reaction times but pose scalability challenges. Transitioning to flow chemistry with controlled temperature gradients may address this .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to the formation of reduced quinoxaline derivatives.

Scientific Research Applications

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, modulating the activity of the target. The pyrrolidine ring and benzothiazole sulfonamide group may also contribute to the compound’s overall activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound 1,2-Benzothiazol-3-amine (1,1-dioxo) N-methyl, pyrrolidin-3-yl linked to 3-methylquinoxaline Combines sulfonamide, quinoxaline, and pyrrolidine for potential multi-target activity N/A
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine 1,2-Benzothiazol-3-amine (1,1-dioxo) Schiff base (imine) with 4-methoxyphenyl Planar structure with extended conjugation; likely fluorescent properties
1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide 1,2-Benzisothiazol-3-amine (1,1-dioxo) N,N-diethyl Higher lipophilicity (density: 1.27 g/cm³) due to alkyl groups; lower molecular weight (238.3 g/mol)
N-(3-Methylphenyl)quinoxalin-2-amine monohydrate Quinoxaline 3-Methylphenylamine Fluorescent, planar structure with intramolecular H-bonding and π-π stacking
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridyl Synthesized via Cu-catalyzed coupling; m.p. 104–107°C

Structural and Crystallographic Insights

  • Planarity and Packing: The quinoxaline-phenylamine in adopts a near-planar conformation stabilized by N–H···O and O–H···N hydrogen bonds. The target compound’s sulfonamide and pyrrolidine groups may disrupt planarity but introduce conformational flexibility for binding.
  • Thermal Stability : ’s pyrazole derivative has a melting point of 104–107°C , suggesting moderate thermal stability. The target compound’s larger structure may lower its melting point due to reduced crystallinity.

Biological Activity

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzothiazole core : Known for diverse biological properties.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Quinoxaline moiety : Recognized for its role in medicinal chemistry.

The molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S with a molecular weight of approximately 430.5 g/mol. The InChI key for this compound is UTMYACZBSGRNJC-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Preliminary studies suggest that this compound interacts with specific molecular targets, modulating their activity. Its mechanism of action is primarily attributed to:

  • Enzyme inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor modulation : Interaction with receptors that play roles in cell signaling related to cancer and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. The benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions and efficacy of this compound in various cancer models remain to be fully elucidated but are promising based on related compounds .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects. Studies involving similar benzothiazole derivatives suggest that they may reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation. These effects could make this compound a candidate for treating inflammatory diseases .

Research Findings and Case Studies

A review of the literature highlights several studies relevant to the biological activity of this compound:

StudyFindings
In vitro studies on enzyme inhibition Demonstrated significant inhibition of COX enzymes, suggesting anti-inflammatory potential .
Cancer cell line assays Preliminary results indicate cytotoxic effects against various cancer cell lines, warranting further investigation .
Molecular docking studies Predict high affinity for specific molecular targets involved in inflammation and cancer progression .

Q & A

Q. Q1. What synthetic strategies are optimal for preparing N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:

  • Coupling Reactions : Use palladium or copper catalysts (e.g., CuBr in DMSO) for cross-coupling between quinoxaline and benzothiazole moieties, analogous to methods in .
  • Cyclization : Optimize temperature (35–80°C) and pH to stabilize intermediates, as seen in pyrazole syntheses ().
  • Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Q2. How can structural confirmation be reliably achieved for this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : Analyze δ values for quinoxaline protons (8.5–9.0 ppm) and benzothiazole sulfone groups (δ ~3.5 ppm for SO₂) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 454.12) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring, as applied to triazoloquinoxalines in .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data for intermediates or analogs?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish isomers (e.g., axial vs. equatorial pyrrolidine substituents) .
  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with fragmentation patterns .
  • Computational Modeling : Compare experimental and DFT-calculated NMR shifts to validate assignments .

Q. Q4. What in vitro assays are suitable for probing the compound’s mechanism of action, given its hybrid quinoxaline-benzothiazole structure?

Methodological Answer: Leverage structural motifs from related compounds:

  • Kinase Inhibition Assays : Test against tyrosine kinases (quinoxaline analogs in show kinase affinity) using fluorescence polarization .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track localization in cancer cell lines, as done for pyrazole derivatives in .
  • ROS Scavenging : Quantify reactive oxygen species (ROS) modulation via DCFH-DA assays, given benzothiazole’s redox activity .

Q. Q5. How do structural modifications (e.g., substituents on quinoxaline) affect physicochemical properties and bioavailability?

Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) principles:

  • LogP Calculations : Use software like MarvinSuite to predict lipophilicity changes when substituting quinoxaline’s methyl group with halogens (e.g., Cl, F) .
  • Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; compare with analogs in (methoxy-substituted pyrazoles) .
  • Permeability : Perform Caco-2 monolayer assays to assess intestinal absorption .

Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported yields for similar multi-step syntheses?

Methodological Answer: Low yields (e.g., 17.9% in ) may stem from:

  • Intermediate Instability : Protect reactive groups (e.g., NH in benzothiazole) with Boc or Fmoc .
  • Catalyst Optimization : Screen alternative catalysts (e.g., NiCl₂ instead of CuBr) to enhance coupling efficiency .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps, as in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.